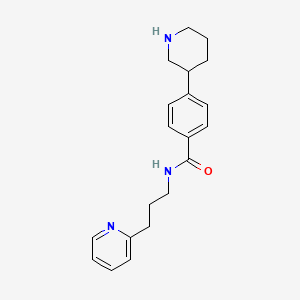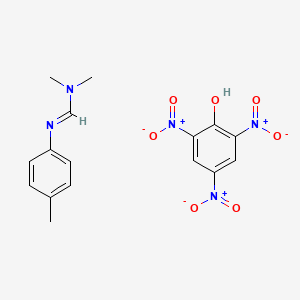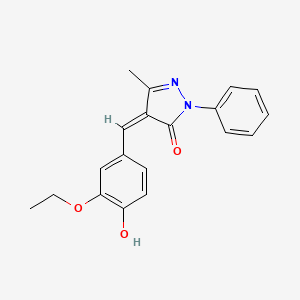![molecular formula C12H12ClN3O3S2 B5505967 N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)
N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide involves intricate reactions, where compounds like 3-dimethylamino-2,2-diphenyl-2H-azirine react with N-sulfonylamines, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines under specific conditions (Tornus et al., 1996).
Molecular Structure Analysis
The molecular structure of such compounds can exhibit significant diversity, including various ring systems and functional groups. For instance, the interaction of specific derivatives with thiosemicarbazone can lead to complexes exhibiting S,N coordination modes, as seen in compounds formed from the reaction of chloro[2-(dimethylaminomethyl)phenyl-C1]mercury(II) with thiosemicarbazone derivatives (Abram et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various products depending on the reagents and conditions. For example, the reaction of carbon disulfide with active methylenes can yield thiophene and thieno[2,3-b]thiophene derivatives, showcasing the reactivity of the sulfonamide and carboxamide groups within the compound's structure (Mohareb et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of these compounds can vary based on their molecular structure. For example, compounds like 4-(N,N-Dimethylamino)pyridine hydrochloride can act as recyclable catalysts for acylation of inert alcohols, indicating their solubility and reactivity under specific conditions (Liu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and participation in complex chemical reactions, are crucial for understanding the compound's behavior. The interaction with sulfonate and carboxylate groups, for example, can lead to the formation of cyclic hydrogen-bonded motifs, demonstrating the compound's ability to engage in hydrogen bonding and complex formation (Balasubramani et al., 2007).
Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationships
A study described the synthesis and herbicidal activity of compounds including triazolopyrimidinesulfonamide, highlighting the design and structure-activity relationships in the quest for effective agricultural chemicals (Ren et al., 2000).
Advanced Material Development
Research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties showcases the synthesis of materials with exceptional thermal stability, solubility, and mechanical properties, promising for advanced material applications (Liu et al., 2013).
Environmental and Biological Sensing
The development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols underlines the application in environmental and biological sciences for selective detection of toxic compounds (Wang et al., 2012).
Biomedical Research
Synthesis and evaluation of pyridine-2-carboxaldehyde thiosemicarbazone derivatives as inhibitors for cancer research demonstrate the compound's potential in medicinal chemistry for developing novel therapeutics (Liu et al., 1996).
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-16(2)21(18,19)9-5-10(20-7-9)12(17)15-11-4-3-8(13)6-14-11/h3-7H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGHNOMAMVPXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)
![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)

![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)
![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)
![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)
